Arginine Hydrochloride

Catalog No.
S519302
CAS No.
1119-34-2
M.F
C6H14N4O2.ClH
C6H15ClN4O2
M. Wt
210.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arginine Hydrochloride

CAS Number

1119-34-2

Product Name

Arginine Hydrochloride

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Molecular Formula

C6H14N4O2.ClH
C6H15ClN4O2

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1

InChI Key

KWTQSFXGGICVPE-WCCKRBBISA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Solubility

Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Arginine, Arginine Hydrochloride, Arginine, L Isomer, Arginine, L-Isomer, DL Arginine Acetate, Monohydrate, DL-Arginine Acetate, Monohydrate, Hydrochloride, Arginine, L Arginine, L-Arginine, L-Isomer Arginine, Monohydrate DL-Arginine Acetate

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl

Description

The exact mass of the compound Arginine Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gene and Drug Delivery Systems

One of the most promising applications of Arginine Hydrochloride lies in its ability to enhance the delivery of therapeutic agents into cells. Due to its polycationic nature (having a positive charge), Arginine Hydrochloride interacts with negatively charged cell membranes, facilitating the uptake of various biological substances. Research has shown its effectiveness in delivering proteins, peptides, DNA, siRNA (small interfering RNA), and other drugs into target cells [1]. This improved delivery efficiency makes Arginine Hydrochloride a valuable tool for developing gene therapies and novel drug delivery systems.

Source

[1] Poly-L-arginine Hydrochloride: The Vital Role it Plays in Research and Development PDF document:

Tissue Engineering

Arginine Hydrochloride's properties extend beyond drug delivery. Its ability to interact with cell membranes makes it a potential candidate for building scaffolds in tissue engineering. These scaffolds provide a support structure for cells to grow and differentiate, ultimately aiming to regenerate damaged tissues. Studies suggest that Arginine Hydrochloride-based scaffolds can promote cell adhesion and proliferation, offering promise for applications in bone, cartilage, and other tissue regeneration therapies [2].

Source

[2] Development of Degradable Poly(L-arginine) Hydrogels for Tissue Engineering Applications ()

Antibacterial Activity

Recent research has revealed another interesting property of Arginine Hydrochloride: its potential to combat bacteria. Studies have shown that Arginine Hydrochloride exhibits antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative types [3]. The exact mechanism of this action is still under investigation, but it suggests a possible role for Arginine Hydrochloride in developing novel antimicrobial agents.

Source

[3] Antibacterial Activity of Poly-L-Arginine Hydrochloride ()

Arginine hydrochloride is a salt derived from the amino acid arginine, specifically the hydrochloride form of L-arginine. The chemical formula for arginine hydrochloride is C6H15ClN4O2C_6H_{15}ClN_4O_2 and its IUPAC name is (2S)-2-amino-5-carbamimidamidopentanoic acid hydrochloride. This compound is characterized by a guanidino group, which contributes to its unique properties, including its solubility and biological activity. At physiological pH, arginine hydrochloride exists as a cation due to the protonation of its amino and guanidino groups .

Arginine is classified as a semi-essential amino acid, meaning that while it can be synthesized by the body, supplementation may be necessary under certain conditions, such as during periods of stress or illness. It plays vital roles in various physiological processes, including protein synthesis, hormone secretion, and immune function.

The mechanism of action of arginine hydrochloride depends on the specific context of its use.

  • In cell culture experiments: Arginine hydrochloride provides a source of L-arginine for cellular processes like protein synthesis and NO production.
  • In physiological studies: L-arginine from arginine hydrochloride can contribute to vasodilation (blood vessel relaxation) by increasing NO bioavailability.
  • Skin and eye irritation: Direct contact with skin or eyes can cause irritation.
  • Inhalation irritation: Inhalation of dust particles may irritate the respiratory tract.
  • Ingestion: Ingestion of large amounts could cause stomach upset or diarrhea.
Typical for amino acids. Key reactions include:

  • Deamination: Arginine can be converted to citrulline through deamination by the enzyme arginase.
  • Nitric Oxide Production: Arginine serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a crucial signaling molecule in the cardiovascular system.
  • Urea Cycle: In the liver, arginine is involved in the urea cycle, where it is hydrolyzed to produce urea and ornithine .

Arginine hydrochloride exhibits several biological activities:

  • Vasodilation: By serving as a precursor for nitric oxide, it promotes vasodilation, enhancing blood flow and reducing blood pressure.
  • Immune Function: It supports immune responses by promoting the proliferation of T-cells and macrophages.
  • Wound Healing: Arginine is known to enhance collagen synthesis and improve wound healing processes .

Additionally, arginine has been shown to influence hormone secretion, including insulin and growth hormone.

Arginine hydrochloride can be synthesized through various methods:

  • Chemical Synthesis: This involves the reaction of L-arginine with hydrochloric acid to form arginine hydrochloride.
  • Biological Synthesis: In biological systems, arginine is synthesized from citrulline via the action of enzymes such as argininosuccinate synthetase and argininosuccinate lyase in the urea cycle .

Arginine hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: Used in formulations for intravenous nutrition and as an excipient in therapeutic protein formulations due to its ability to enhance protein solubility and stability .
  • Dietary Supplements: Commonly marketed for improving athletic performance, enhancing recovery, and supporting cardiovascular health.
  • Cosmetics: Employed in skincare products for its moisturizing properties and ability to promote wound healing.

Studies have shown that arginine hydrochloride interacts with various biological systems:

  • It enhances protein refolding processes by suppressing aggregation during purification and formulation of therapeutic proteins .
  • Research indicates that it may alter the structural conformation of proteins, affecting their stability and activity .
  • Adverse interactions may occur when administered intravenously, including nausea and allergic reactions in some patients .

Several compounds share similarities with arginine hydrochloride due to their structural or functional characteristics:

CompoundStructure/PropertiesUnique Aspects
L-CitrullineA non-essential amino acid involved in nitric oxide productionPrecursor to arginine; enhances endurance performance
L-LysineAn essential amino acid that supports immune functionDifferent side chain structure; does not produce nitric oxide
Guanidine HydrochlorideA denaturing agent used in protein studiesStronger denaturing properties than arginine; affects protein stability
L-TaurineA sulfonic acid involved in bile salt formationDifferent functional role; not an amino acid

Arginine hydrochloride's unique guanidino group allows it to participate in biochemical pathways involving nitric oxide production and protein stabilization, setting it apart from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

210.0883534 g/mol

Monoisotopic Mass

210.0883534 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

244 °C
222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F7LTH1E20Y

Related CAS

26982-20-7

GHS Hazard Statements

Aggregated GHS information provided by 332 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 204 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 128 of 332 companies with hazard statement code(s):;
H315 (98.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Pharmacology

Arginine Hydrochloride is the hydrochloride salt form of arginine, an essential amino acid in juvenile humans. Arginine is a complex amino acid, often found at active sites in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XB - Amino acids
B05XB01 - Arginine hydrochloride

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
15595-35-4

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes. Absorption is efficient and occurs by an active transport mechanism.

Metabolism Metabolites

Some metabolism of L-arginine takes place in the enterocytes. L-arginine not metabolized in the enterocytes enters the portal circulation from whence it is transported to the liver, where again some portion of the amino acid is metabolized.
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
L-Arginine, hydrochloride (1:1): ACTIVE

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Modify: 2023-08-15
1: Bitok E, Sabaté J. Nuts and Cardiovascular Disease. Prog Cardiovasc Dis. 2018 May 22. pii: S0033-0620(18)30092-6. doi: 10.1016/j.pcad.2018.05.003. [Epub ahead of print] Review. PubMed PMID: 29800597.
2: Roy D, Rajyaguru PI. Suppressor of clathrin deficiency (Scd6)-An emerging RGG-motif translation repressor. Wiley Interdiscip Rev RNA. 2018 May 22:e1479. doi: 10.1002/wrna.1479. [Epub ahead of print] Review. PubMed PMID: 29790275.
3: Tan W, Wang W, Ma Q. Physiological and Pathological Function of Serine/Arginine-Rich Splicing Factor 4 and Related Diseases. Biomed Res Int. 2018 Feb 12;2018:3819719. doi: 10.1155/2018/3819719. eCollection 2018. Review. PubMed PMID: 29789787; PubMed Central PMCID: PMC5896335.
4: Ozaki M, Ozawa T, Yamada Y. Development of a New In Vivo Optical Probe for Biological Diagnosis and Therapy. In: Nakao K, Minato N, Uemoto S, editors. Innovative Medicine: Basic Research and Development [Internet]. Tokyo: Springer; 2015. Available from http://www.ncbi.nlm.nih.gov/books/NBK500343/ PubMed PMID: 29787177.
5: Hu ML, Zheng G, Zhang YD, Yan X, Li XC, Lin H. Effect of desensitizing toothpastes on dentine hypersensitivity: A systematic review and meta-analysis. J Dent. 2018 May 19. pii: S0300-5712(18)30129-5. doi: 10.1016/j.jdent.2018.05.012. [Epub ahead of print] Review. PubMed PMID: 29787782.
6: Bazer FW, Wang X, Johnson GA, Wu G. Select nutrients and their effects on conceptus development in mammals. Anim Nutr. 2015 Sep;1(3):85-95. doi: 10.1016/j.aninu.2015.07.005. Epub 2015 Aug 6. Review. PubMed PMID: 29767122; PubMed Central PMCID: PMC5945975.
7: Ziegler TE. Measuring peripheral oxytocin and vasopressin in nonhuman primates. Am J Primatol. 2018 May 14:e22871. doi: 10.1002/ajp.22871. [Epub ahead of print] Review. PubMed PMID: 29756649.
8: Cau L, Méchin MC, Simon M. Peptidylarginine deiminases and deiminated proteins at the epidermal barrier. Exp Dermatol. 2018 May 13. doi: 10.1111/exd.13684. [Epub ahead of print] Review. PubMed PMID: 29756256.
9: Saghaleini SH, Dehghan K, Shadvar K, Sanaie S, Mahmoodpoor A, Ostadi Z. Pressure Ulcer and Nutrition. Indian J Crit Care Med. 2018 Apr;22(4):283-289. doi: 10.4103/ijccm.IJCCM_277_17. Review. PubMed PMID: 29743767; PubMed Central PMCID: PMC5930532.
10: Tafoya S, Bustamante C. Molecular switch-like regulation in motor proteins. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 19;373(1749). pii: 20170181. doi: 10.1098/rstb.2017.0181. Review. PubMed PMID: 29735735; PubMed Central PMCID: PMC5941176.
11: Holzmuller P, Geiger A, Nzoumbou-Boko R, Pissarra J, Hamrouni S, Rodrigues V, Dauchy FA, Lemesre JL, Vincendeau P, Bras-Gonçalves R. Trypanosomatid Infections: How Do Parasites and Their Excreted-Secreted Factors Modulate the Inducible Metabolism of l-Arginine in Macrophages? Front Immunol. 2018 Apr 20;9:778. doi: 10.3389/fimmu.2018.00778. eCollection 2018. Review. PubMed PMID: 29731753; PubMed Central PMCID: PMC5921530.
12: van den Berg MP, Meurs H, Gosens R. Targeting arginase and nitric oxide metabolism in chronic airway diseases and their co-morbidities. Curr Opin Pharmacol. 2018 May 2;40:126-133. doi: 10.1016/j.coph.2018.04.010. [Epub ahead of print] Review. PubMed PMID: 29729549.
13: Kim K, Choe HK. Role of hypothalamus in aging and its underlying cellular mechanisms. Mech Ageing Dev. 2018 May 2. pii: S0047-6374(18)30050-2. doi: 10.1016/j.mad.2018.04.008. [Epub ahead of print] Review. PubMed PMID: 29729230.
14: Zhou Y, Quan G, Wu Q, Zhang X, Niu B, Wu B, Huang Y, Pan X, Wu C. Mesoporous silica nanoparticles for drug and gene delivery. Acta Pharm Sin B. 2018 Mar;8(2):165-177. doi: 10.1016/j.apsb.2018.01.007. Epub 2018 Feb 12. Review. PubMed PMID: 29719777; PubMed Central PMCID: PMC5926503.
15: Karpiński TM, Adamczak A. Anticancer Activity of Bacterial Proteins and Peptides. Pharmaceutics. 2018 Apr 30;10(2). pii: E54. doi: 10.3390/pharmaceutics10020054. Review. PubMed PMID: 29710857.
16: Singh N, Ecker GF. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Int J Mol Sci. 2018 Apr 24;19(5). pii: E1278. doi: 10.3390/ijms19051278. Review. PubMed PMID: 29695141.
17: Ganesan A. Epigenetic drug discovery: a success story for cofactor interference. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170069. doi: 10.1098/rstb.2017.0069. Review. PubMed PMID: 29685973; PubMed Central PMCID: PMC5915713.
18: Copeland RA. Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170080. doi: 10.1098/rstb.2017.0080. Review. PubMed PMID: 29685962; PubMed Central PMCID: PMC5915721.
19: Aliashkevich A, Alvarez L, Cava F. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Front Microbiol. 2018 Apr 6;9:683. doi: 10.3389/fmicb.2018.00683. eCollection 2018. Review. PubMed PMID: 29681896; PubMed Central PMCID: PMC5898190.
20: Mohammadi A, Rashidi E, Amooeian VG. Brain, blood, cerebrospinal fluid, and serum biomarkers in schizophrenia. Psychiatry Res. 2018 Apr 13;265:25-38. doi: 10.1016/j.psychres.2018.04.036. [Epub ahead of print] Review. PubMed PMID: 29680514.

Explore Compound Types